molecular formula C10H12BrClO2 B8031184 5-Bromo-1-chloro-2-methoxy-3-propoxybenzene

5-Bromo-1-chloro-2-methoxy-3-propoxybenzene

Cat. No.: B8031184
M. Wt: 279.56 g/mol
InChI Key: MYMSEUIJUNIZOD-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-methoxy-3-propoxybenzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and propoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2-methoxy-3-propoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-methoxybenzene.

    Propoxylation: The propoxy group is introduced via a nucleophilic substitution reaction using propyl alcohol (C3H7OH) and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and chlorine).

    Oxidation and Reduction: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can target the halogen atoms to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) for catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Dehalogenated benzene derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the effects of different substituents on aromatic ring reactivity.

Biology and Medicine:

    Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-2-methoxy-3-propoxybenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing effects of the bromine and chlorine atoms influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

    5-Bromo-1-chloro-2-methoxybenzene: Lacks the propoxy group, leading to different reactivity and applications.

    5-Bromo-1-chloro-3-methoxybenzene: Differently substituted, affecting its chemical behavior.

    1-Bromo-2-chloro-4-methoxybenzene: Another isomer with distinct properties.

Uniqueness: 5-Bromo-1-chloro-2-methoxy-3-propoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for targeted synthetic applications and specialized research studies.

Properties

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-3-4-14-9-6-7(11)5-8(12)10(9)13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSEUIJUNIZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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